1,3-Dioxan-5-ol benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxan-5-ol benzoate is an organic compound with the molecular formula C11H12O4 It is a derivative of 1,3-dioxane, a six-membered ring containing two oxygen atoms The benzoate group is attached to the 5th position of the dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxan-5-ol benzoate can be synthesized through the acetalization of glycerol with benzaldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being around 1.5 grams. The reaction is carried out for approximately 4 hours, resulting in a mixture of 2-phenyl-1,3-dioxan-5-ol and 2-phenyl-1,3-dioxolane-4-methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxan-5-ol benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoate group to an alcohol or other reduced forms.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced benzoate derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxan-5-ol benzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-dioxan-5-ol benzoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzyme-catalyzed reactions, leading to the formation of biologically active intermediates. The benzoate group may interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxan-5-one: A closely related compound with similar structural features but different reactivity and applications.
2-Phenyl-1,3-dioxolane-4-methanol: Another derivative of dioxane with distinct chemical properties and uses.
Uniqueness
1,3-Dioxan-5-ol benzoate is unique due to the presence of both the dioxane ring and the benzoate group, which confer specific chemical reactivity and potential applications. Its ability to undergo various chemical reactions and serve as a versatile building block makes it valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
49784-60-3 |
---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
1,3-dioxan-5-yl benzoate |
InChI |
InChI=1S/C11H12O4/c12-11(9-4-2-1-3-5-9)15-10-6-13-8-14-7-10/h1-5,10H,6-8H2 |
InChI-Schlüssel |
GSAPYSIZQBMGIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COCO1)OC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.